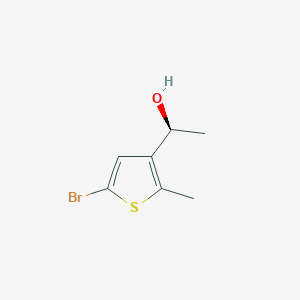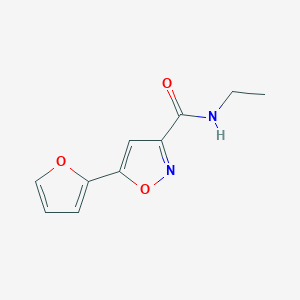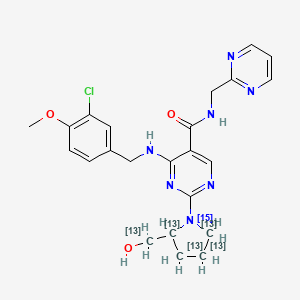
2,6-Lutidine-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .
Industrial Production Methods
Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Lutidine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,6-lutidine with air results in the formation of 2,6-diformylpyridine.
Protonation: Protonation of 2,6-lutidine yields lutidinium salts, which are used as weak acids.
Common Reagents and Conditions
Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.
Major Products
The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .
科学的研究の応用
2,6-Lutidine-15N has several scientific research applications:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: The nitrogen-15 isotope labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate biological molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is evaluated for use as a food additive due to its nutty aroma at very low concentrations.
作用機序
The mechanism of action of 2,6-lutidine involves its basic properties and steric hindrance due to the two methyl groups. These properties make it a suitable mild base in organic synthesis, where it can facilitate reactions without participating as a nucleophile . The molecular targets and pathways involved include its interaction with acids to form lutidinium salts and its role in oxidation reactions to form diformyl derivatives .
類似化合物との比較
Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Uniqueness
2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .
特性
分子式 |
C7H9N |
|---|---|
分子量 |
108.15 g/mol |
IUPAC名 |
2,6-dimethyl(115N)pyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
InChIキー |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
異性体SMILES |
CC1=[15N]C(=CC=C1)C |
正規SMILES |
CC1=NC(=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

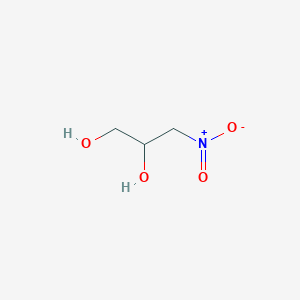
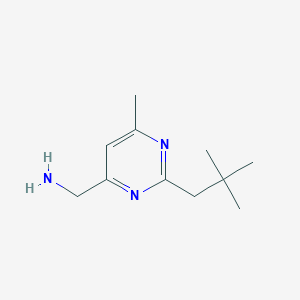
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

